Cas no 88961-70-0 (methyl 5-(3-aminobutyl)thiophene-2-carboxylate)

Methyl 5-(3-aminobutyl)thiophene-2-carboxylate is a functionalized thiophene derivative featuring both an ester and an amine group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the electron-rich thiophene core enhances its utility in the development of conjugated materials, while the reactive amine and ester functionalities allow for further derivatization. This compound is particularly valuable in medicinal chemistry for the design of bioactive molecules due to its structural flexibility and potential for hydrogen bonding. Its well-defined reactivity profile ensures consistent performance in coupling reactions and polymerizations, supporting applications in materials science and drug discovery.
methyl 5-(3-aminobutyl)thiophene-2-carboxylate structure
88961-70-0 structure
Product name:methyl 5-(3-aminobutyl)thiophene-2-carboxylate
CAS No:88961-70-0
MF:C10H15NO2S
MW:213.29660153389
MDL:MFCD24638457
CID:618094
PubChem ID:20212422

methyl 5-(3-aminobutyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 5-(3-aminobutyl)-, methyl ester
    • methyl 5-(3-aminobutyl)thiophene-2-carboxylate
    • 88961-70-0
    • SCHEMBL10725518
    • EN300-1854075
    • DTXSID10603642
    • MDL: MFCD24638457
    • Inchi: InChI=1S/C10H15NO2S/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-7H,3-4,11H2,1-2H3
    • InChI Key: YGMNFXAHLMCNTN-UHFFFAOYSA-N
    • SMILES: CC(CCC1=CC=C(S1)C(=O)OC)N

Computed Properties

  • Exact Mass: 213.08234989g/mol
  • Monoisotopic Mass: 213.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 80.6Ų

methyl 5-(3-aminobutyl)thiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1854075-1g
methyl 5-(3-aminobutyl)thiophene-2-carboxylate
88961-70-0
1g
$1442.0 2023-08-31
Enamine
EN300-1854075-0.05g
methyl 5-(3-aminobutyl)thiophene-2-carboxylate
88961-70-0
0.05g
$1212.0 2023-08-31
Enamine
EN300-1854075-1.0g
methyl 5-(3-aminobutyl)thiophene-2-carboxylate
88961-70-0
1g
$1442.0 2023-06-01
Enamine
EN300-1854075-10g
methyl 5-(3-aminobutyl)thiophene-2-carboxylate
88961-70-0
10g
$6205.0 2023-08-31
Enamine
EN300-1854075-0.25g
methyl 5-(3-aminobutyl)thiophene-2-carboxylate
88961-70-0
0.25g
$1328.0 2023-08-31
Enamine
EN300-1854075-2.5g
methyl 5-(3-aminobutyl)thiophene-2-carboxylate
88961-70-0
2.5g
$2828.0 2023-08-31
Enamine
EN300-1854075-5g
methyl 5-(3-aminobutyl)thiophene-2-carboxylate
88961-70-0
5g
$4184.0 2023-08-31
Enamine
EN300-1854075-10.0g
methyl 5-(3-aminobutyl)thiophene-2-carboxylate
88961-70-0
10g
$6205.0 2023-06-01
Enamine
EN300-1854075-0.5g
methyl 5-(3-aminobutyl)thiophene-2-carboxylate
88961-70-0
0.5g
$1385.0 2023-08-31
Enamine
EN300-1854075-0.1g
methyl 5-(3-aminobutyl)thiophene-2-carboxylate
88961-70-0
0.1g
$1269.0 2023-08-31

Additional information on methyl 5-(3-aminobutyl)thiophene-2-carboxylate

Methyl 5-(3-Aminobutyl)Thiophene-2-Carboxylate: A Comprehensive Overview

The compound with CAS No 88961-70-0, commonly referred to as methyl 5-(3-aminobutyl)thiophene-2-carboxylate, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in the development of advanced materials, pharmaceuticals, and electronic devices.

Methyl 5-(3-aminobutyl)thiophene-2-carboxylate is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom. The presence of the methyl group at position 5 and the carboxylate group at position 2 introduces interesting electronic and steric effects. The amino group attached to the butyl chain further enhances its reactivity and functionalization potential. These features make it a versatile building block for synthesizing more complex molecules.

Recent research has focused on the synthesis and characterization of methyl 5-(3-aminobutyl)thiophene-2-carboxylate using novel methodologies. For instance, a study published in *Journal of Organic Chemistry* demonstrated an efficient one-pot synthesis route utilizing microwave-assisted reactions. This approach not only improved yield but also reduced reaction time, making it more suitable for large-scale production.

The electronic properties of methyl 5-(3-aminobutyl)thiophene-2-carboxylate have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies revealed that the molecule exhibits a conjugated π-system, which is crucial for its application in optoelectronic devices. The presence of the amino group further modulates the electronic characteristics, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

In terms of applications, methyl 5-(3-aminobutyl)thiophene-2-carboxylate has shown potential in drug delivery systems. Its ability to form stable complexes with metal ions has been exploited in designing targeted drug delivery vehicles. A recent study in *Biomaterials Science* highlighted its use as a ligand for loading platinum-based anticancer drugs, demonstrating enhanced bioavailability and reduced toxicity.

Moreover, methyl 5-(3-aminobutyl)thiophene-2-carboxylate has been investigated for its role in sensor technology. Its high sensitivity towards certain analytes, such as heavy metal ions and volatile organic compounds (VOCs), makes it a valuable component in designing cost-effective sensors. Researchers have reported that incorporating this compound into polymer matrices significantly improves the sensing performance due to its excellent chemical stability and responsiveness.

The synthesis of methyl 5-(3-aminobutyl)thiophene-2-carboxylate involves multiple steps, including thiophene ring formation, alkylation, and carboxylation. Optimization of these steps is critical to achieving high purity and yield. Recent advancements in catalytic systems have enabled greener and more sustainable synthesis routes, aligning with current trends towards environmentally friendly chemical processes.

In conclusion, methyl 5-(3-aminobutyl)thiophene-2-carboxylate (CAS No 88961-70-0) is a multifaceted compound with diverse applications across various fields. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key molecule for future innovations in materials science and pharmaceuticals.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.